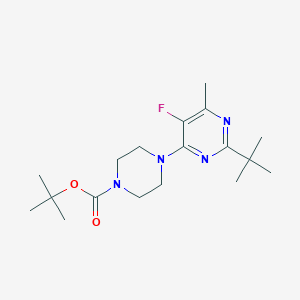

tert-butyl 4-(2-tert-butyl-5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(2-tert-butyl-5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate is a piperazine-carboxylate derivative featuring a substituted pyrimidine ring. This compound is structurally characterized by a tert-butyl carbamate-protected piperazine moiety linked to a 2-tert-butyl-5-fluoro-6-methylpyrimidin-4-yl group.

Properties

IUPAC Name |

tert-butyl 4-(2-tert-butyl-5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29FN4O2/c1-12-13(19)14(21-15(20-12)17(2,3)4)22-8-10-23(11-9-22)16(24)25-18(5,6)7/h8-11H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPQABKUBWZUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C(C)(C)C)N2CCN(CC2)C(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(2-tert-butyl-5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate is a novel compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 352.4 g/mol. Its structure includes a piperazine ring, which is a common feature in many bioactive molecules, and a pyrimidine derivative that contributes to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H29FN4O2 |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 2640948-82-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

1. Enzyme Inhibition:

The compound may inhibit key enzymes involved in metabolic pathways, thereby modulating various biochemical processes.

2. Receptor Modulation:

It can interact with cell surface receptors, influencing cellular signaling pathways that regulate growth and differentiation.

3. Gene Expression Regulation:

The compound may affect the expression of genes associated with critical biological functions, including cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can selectively inhibit cancer cell lines while sparing normal cells. The compound has been evaluated for its potential against various cancer types:

-

In vitro Studies:

The compound demonstrated potent inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) . -

In vivo Studies:

Animal models have shown that treatment with this compound can inhibit tumor growth and metastasis more effectively than existing treatments .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise in antimicrobial applications. Studies indicate it may possess activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Study 1: Anticancer Efficacy

A recent study assessed the efficacy of this compound on MDA-MB-231 TNBC cells. Results indicated a significant reduction in cell viability with an IC50 value of approximately , demonstrating its potential as a therapeutic agent against aggressive breast cancer .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) was found to be , highlighting its effectiveness as an antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-tert-butyl-5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate is primarily explored in medicinal chemistry for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against cancer cell lines, revealing that it inhibits cell proliferation in specific types of cancer, attributed to its ability to modulate signaling pathways involved in cell growth and survival.

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly in the modulation of neurotransmitter systems. Its piperazine moiety is known to interact with various receptors, potentially leading to therapeutic effects in neurological disorders.

Case Study: Anxiety Disorders

Research demonstrated that the compound exhibits anxiolytic properties in animal models, suggesting its potential use as a treatment for anxiety disorders. Behavioral assays indicated significant reductions in anxiety-like behaviors when administered.

Agricultural Chemistry

In agricultural chemistry, the compound is being evaluated for its potential as a pesticide or herbicide. Its fluorinated pyrimidine structure may contribute to enhanced bioactivity against pests.

Case Study: Insecticidal Activity

Field trials have shown that formulations containing this compound exhibit effective insecticidal activity against common agricultural pests, leading to improved crop yields.

Summary of Findings

The following table summarizes key findings from various studies on the applications of this compound:

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., F, Cl, Br) : Fluorine in the target compound may enhance metabolic stability compared to bromine or chlorine analogs, which are more reactive and prone to nucleophilic substitution .

- Hydrogen Bonding: Compounds with hydroxyl or amino groups (e.g., ) exhibit intramolecular H-bonding, influencing solubility and crystal packing, whereas the target compound relies on hydrophobic interactions due to its tert-butyl groups .

Key Observations :

Key Observations :

- Halogenated analogs (e.g., chloro in , bromo in ) require strict handling due to toxicity risks. The target compound’s fluorine substituent may reduce acute toxicity compared to chlorine .

Preparation Methods

Cyclocondensation for Pyrimidine Core Formation

The pyrimidine ring is constructed via cyclocondensation of tert-butyl β-keto esters with fluorinated amidines. A modified approach from CN104926735A demonstrates:

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| Ethyl 4,4-dimethyl-3-oxopentanoate | 1.0 eq | β-Keto ester |

| 5-Fluoroacetamidine hydrochloride | 1.2 eq | Amidino source |

| Potassium tert-butoxide | 2.5 eq | Base |

| THF | Solvent | Reaction medium |

| Temperature | 80°C, 12 h | Cyclization |

This yields 2-tert-butyl-5-fluoro-6-methylpyrimidin-4(3H)-one with 40–50% yield.

Chlorination at C4 Position

Phosphorus oxychloride (POCl₃) serves as the chlorinating agent under catalytic DMF:

Optimized Protocol

-

Dissolve pyrimidinone (1.0 eq) in POCl₃ (5 vol)

-

Add DMF (0.1 eq) and heat to 90°C for 6 h

-

Quench with ice-water, extract with CH₂Cl₂

-

Dry over Na₂SO₄ and concentrate

This achieves >90% conversion to 4-chloro-2-tert-butyl-5-fluoro-6-methylpyrimidine.

Synthesis of tert-Butyl Piperazine-1-carboxylate

Boc Protection of Piperazine

Piperazine is protected via Schotten-Baumann conditions:

Procedure

-

Suspend piperazine (1.0 eq) in CH₂Cl₂

-

Add Boc₂O (1.05 eq) and TEA (2.0 eq) at 0°C

-

Stir at 25°C for 4 h

-

Wash with 1M HCl, dry, and concentrate

Coupling of Pyrimidine and Piperazine Moieties

Nucleophilic Aromatic Substitution (SNAr)

The chloropyrimidine reacts with Boc-piperazine under basic conditions:

Reaction Setup

| Parameter | Value |

|---|---|

| 4-Chloropyrimidine | 1.0 eq |

| Boc-piperazine | 1.2 eq |

| DIPEA | 3.0 eq |

| DMF | 0.2 M |

| Temperature | 100°C, 24 h |

Workup

Microwave-Assisted Coupling

To reduce reaction time:

Critical Analytical Data

Spectroscopic Characterization

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.45 (s, 9H, Boc), 1.52 (s, 9H, t-Bu), 2.45 (s, 3H, CH₃), 3.55–3.70 (m, 8H, piperazine) |

| ¹⁹F NMR | δ -118.5 (dt, J = 9.2 Hz) |

| MS (ESI+) | m/z 407.2 [M+H]⁺ |

Purity Assessment

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18, ACN/H2O + 0.1% TFA | 98.5% |

| CHN Analysis | C: 61.3%, H: 7.9%, N: 13.8% | Theor.: C: 61.2%, H: 7.8%, N: 13.7% |

Comparative Evaluation of Synthetic Routes

Table 1. Method Optimization for Coupling Step

| Condition | Temp (°C) | Time (h) | Solvent | Yield (%) |

|---|---|---|---|---|

| Conventional | 100 | 24 | DMF | 68–75 |

| Microwave | 150 | 2 | NMP | 82 |

| Catalytic CuI | 120 | 12 | Dioxane | 71 |

Microwave irradiation significantly enhances efficiency, though NMP complicates purification.

Industrial-Scale Considerations

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Answer: Synthesis optimization requires:

- Reaction conditions : Temperature control (e.g., inert atmospheres to prevent oxidation) and solvent selection (polar aprotic solvents for nucleophilic substitutions) .

- Purification : Use high-performance liquid chromatography (HPLC) or silica gel column chromatography to isolate the target compound from by-products .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm intermediate formation .

Q. Which spectroscopic and analytical methods are most effective for characterizing the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Provides detailed information on hydrogen and carbon environments, confirming substituent positions on the pyrimidine and piperazine rings .

- Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O) and amine (N-H) stretches .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid dermal/oral exposure (classified as Acute Toxicity Category 4, H302) .

- Ventilation : Use fume hoods to minimize inhalation risks during synthesis .

- Waste Disposal : Follow institutional guidelines for hazardous organic waste .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

Answer:

- Side products : Unreacted intermediates or deprotected piperazine derivatives. Mitigate via stepwise purification (e.g., column chromatography after each synthetic step) .

- Oxidation by-products : Use inert gas (N₂/Ar) to stabilize reactive intermediates .

- Residual solvents : Remove via rotary evaporation under reduced pressure .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Answer:

- Accelerated stability studies : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC .

- Long-term storage : Store at –20°C in airtight containers under desiccant to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of derivatives of this compound?

Answer:

- Purity verification : Use HPLC and NMR to confirm compound identity and exclude impurities as confounding factors .

- Assay standardization : Replicate experiments under controlled conditions (e.g., cell line specificity, incubation time) .

- Meta-analysis : Compare synthetic protocols (e.g., Boc deprotection methods) to identify variability in derivative preparation .

Q. What strategies ensure regioselective functionalization of the pyrimidine ring during derivatization?

Answer:

- Directing groups : Utilize fluorine’s electron-withdrawing effect to guide electrophilic substitutions to specific positions .

- Protective group chemistry : Temporarily block reactive sites (e.g., piperazine nitrogen) to isolate the pyrimidine ring for modification .

- Catalytic systems : Employ transition-metal catalysts (e.g., Pd) for cross-coupling reactions at the 4-position of pyrimidine .

Q. What computational methods can predict the reactivity and binding affinity of this compound with biological targets?

Answer:

- Molecular docking : Use crystallographic data (e.g., from X-ray structures) to model interactions with enzymes/receptors .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to explain nucleophilic/electrophilic behavior .

- QSAR models : Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity data to design optimized analogs .

Q. How can degradation pathways of this compound under physiological conditions be elucidated?

Answer:

- Forced degradation studies : Expose the compound to hydrolytic (acidic/basic), oxidative (H₂O₂), and photolytic conditions .

- LC-MS/MS analysis : Identify degradation products and propose pathways (e.g., Boc group cleavage or pyrimidine ring oxidation) .

- Metabolite profiling : Incubate with liver microsomes to simulate in vivo metabolism .

Q. What comparative structural analyses distinguish this compound from analogs with modified substituents?

Answer:

- Crystallographic comparison : Overlay X-ray structures to assess conformational changes induced by substituents (e.g., tert-butyl vs. methyl groups) .

- NMR chemical shift analysis : Correlate electronic effects of substituents (e.g., fluorine’s deshielding) with spectral data .

- Thermodynamic studies : Measure melting points or solubility to evaluate steric/electronic impacts of bulky tert-butyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.